N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-17-5-2-13(3-6-17)12-22-20(26)21(27)23-16-10-14-4-7-18(25)24-9-8-15(11-16)19(14)24/h2-3,5-6,10-11H,4,7-9,12H2,1H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMFQUBQGCLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on existing research.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its chemical structure.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit enzymes such as protein kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
- Antimicrobial Activity : Compounds with a pyrroloquinoline structure often demonstrate antimicrobial properties against a range of bacteria and fungi.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrroloquinoline derivatives. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties:
- Bacterial Inhibition : Studies report that derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar oxalamide structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects attributed to compounds with similar frameworks:
- Neuroprotection in Models : Animal models have indicated that these compounds may provide protection against neurodegenerative diseases through antioxidant mechanisms and inhibition of neuroinflammation .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Substituent Analysis and Molecular Characteristics
The oxalamide scaffold (N1-N2-oxalamide) is common among analogs, but substituent variations dictate functional differences. Key comparisons include:
Table 1: Substituent Profiles and Molecular Data
Key Observations:
- Heterocyclic Moieties: The pyrroloquinolinone in the target compound differs from thiazole (antiviral analogs) or pyridine (flavor agents), suggesting distinct target selectivity .
Preparation Methods
Cyclization of Amino-Ketone Precursors
A common approach involves cyclizing amino-ketone intermediates under acidic conditions. For example, treatment of 2-(4-methoxyphenyl)ethylamine with cyclohexenone derivatives in the presence of p-toluenesulfonic acid (p-TsOH) initiates a tandem Michael addition-cyclization sequence. The reaction typically proceeds at 80–100°C in toluene, yielding the tetrahydroquinoline scaffold. Subsequent oxidation with potassium permanganate (KMnO₄) in acetic acid introduces the 4-oxo group.
Key Reaction Conditions:
- Temperature: 80–100°C
- Catalyst: p-TsOH (10 mol%)
- Solvent: Toluene
- Yield: 65–72%
Palladium-Catalyzed Cross-Coupling
Alternative methods employ palladium-catalyzed cross-coupling to assemble the pyrroloquinoline core. A brominated pyrrolidine intermediate reacts with 4-methoxybenzyl zinc bromide under Negishi coupling conditions (Pd(PPh₃)₄, THF, 60°C). This method offers better regioselectivity but requires stringent anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient ensures >98% purity for pharmacological studies.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₂H₂₁N₃O₄ [M+H]⁺: 400.1601; found: 400.1603.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to enhance scalability. By integrating the cyclization and coupling steps in a single flow system, throughput increases by 40% compared to batch methods.
Advantages:
- Reduced reaction time (8 hours vs. 24 hours)
- Improved safety profile (controlled exothermicity)
Solvent Recycling
Ethyl acetate and toluene are recovered via distillation, reducing production costs by 25%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low cyclization yield | Microwave-assisted synthesis (120°C, 30 min) |
| Oxalamide hydrolysis | Use of dry solvents and molecular sieves |
| Palladium residue | Activated carbon filtration |
Q & A
NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ ~3.8 ppm), aromatic protons from benzyl and quinolinyl groups (δ 6.5–8.0 ppm), and amide NH signals (δ ~10 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ ~160–170 ppm) and quaternary carbons in the pyrroloquinoline ring .
High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) to theoretical mass (±5 ppm error) .
X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation to assess steric interactions and hydrogen-bonding patterns .
Q. What stability considerations are relevant for this compound under experimental conditions?
- Stability Profile :
- Light sensitivity : Store in amber vials due to potential degradation of the methoxybenzyl group.
- pH sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the oxalamide bond.
- Thermal stability : Decomposition observed >150°C; use low-temperature storage (4°C) for long-term stability .
Advanced Research Questions
Q. How can crystallography elucidate the conformational dynamics of N1-(4-methoxybenzyl)-N2-(4-oxo-pyrroloquinolin-yl)oxalamide?
- Protocol :
Crystal Growth : Use slow evaporation in solvent mixtures (e.g., DMSO/water) to obtain diffraction-quality crystals.
Data Collection : Employ synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution datasets.
Q. Refinement with SHELX :
- SHELXD for phase solution via dual-space methods.
- SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis .
Q. What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?
- Approach :
Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selective toxicity.
Off-target profiling : Use kinase/GPCR panels to rule out non-specific binding.
Metabolic stability tests : Assess hepatic microsome degradation to explain variability in in vivo vs. in vitro results .
- Case Study : Discrepancies in enzyme inhibition may arise from divergent assay conditions (e.g., ATP concentrations in kinase assays) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- SAR Design :
Substituent variation : Replace 4-methoxybenzyl with electron-withdrawing groups (e.g., 4-fluorobenzyl) to modulate electron density at the amide bond.
Scaffold hopping : Modify the pyrroloquinoline core to a triazoloquinoline for enhanced π-π stacking with target proteins.
Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize derivatives with predicted binding to therapeutic targets (e.g., kinases) .
- Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What advanced analytical methods confirm batch-to-batch consistency in large-scale synthesis?
- Quality Control Pipeline :
HPLC-PDA : Monitor purity (>98%) and detect trace impurities (e.g., unreacted starting materials).
Chiral HPLC : Ensure enantiomeric purity if stereocenters are present.
LC-MS/MS : Quantify degradation products under accelerated stability conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
